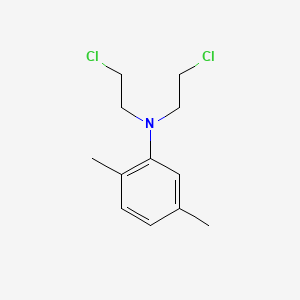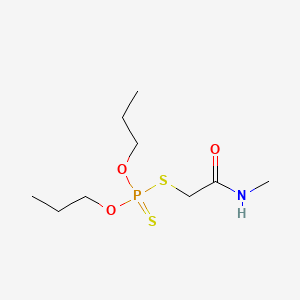
Barium--sulfanylideneiron (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of barium–sulfanylideneiron (1/1) typically involves the reaction of barium salts with iron sulfide under controlled conditions. One common method is the solid-state reaction, where barium carbonate and iron sulfide are mixed and heated at high temperatures to form the desired compound. The reaction can be represented as follows:
BaCO3+FeS→BaFeS2+CO2
Industrial Production Methods
Industrial production of barium–sulfanylideneiron (1/1) often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of high-temperature furnaces and controlled atmospheres is common in industrial settings to achieve the desired product.
化学反応の分析
Types of Reactions
Barium–sulfanylideneiron (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: Barium–sulfanylideneiron (1/1) can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of oxides and sulfates.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas or carbon monoxide, resulting in the formation of elemental iron and barium sulfide.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. For example, reacting barium–sulfanylideneiron (1/1) with halogens can lead to the formation of halide derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce barium sulfate and iron oxide, while reduction may yield elemental iron and barium sulfide.
科学的研究の応用
Barium–sulfanylideneiron (1/1) has several scientific research applications across various fields:
Chemistry: The compound is used as a precursor in the synthesis of other barium and iron-based compounds. It is also studied for its unique electronic and magnetic properties.
Biology: Research is ongoing to explore the potential biological applications of barium–sulfanylideneiron (1/1), including its use in imaging and diagnostic techniques.
Medicine: The compound’s properties are being investigated for potential therapeutic applications, such as targeted drug delivery and cancer treatment.
Industry: Barium–sulfanylideneiron (1/1) is used in the production of advanced materials, including ceramics and electronic components. Its magnetic properties make it suitable for use in magnetic storage devices and sensors.
作用機序
The mechanism of action of barium–sulfanylideneiron (1/1) involves its interaction with molecular targets and pathways within various systems. The compound’s effects are primarily due to its ability to undergo redox reactions and interact with other molecules. In biological systems, it may interact with cellular components, leading to changes in cellular function and signaling pathways.
類似化合物との比較
Barium–sulfanylideneiron (1/1) can be compared with other similar compounds, such as barium sulfate, barium chloride, and iron sulfide. Each of these compounds has unique properties and applications:
Barium Sulfate (BaSO₄): Used primarily as a contrast agent in medical imaging and as a pigment in paints.
Barium Chloride (BaCl₂): Commonly used in laboratory settings for chemical analysis and in the production of other barium compounds.
Iron Sulfide (FeS): Used in the production of sulfuric acid and as a precursor in the synthesis of other iron-based compounds.
Barium–sulfanylideneiron (1/1) stands out due to its unique combination of barium and iron, which imparts distinct electronic, magnetic, and chemical properties, making it suitable for a wide range of applications.
特性
CAS番号 |
37367-83-2 |
|---|---|
分子式 |
BaFeS |
分子量 |
225.24 g/mol |
InChI |
InChI=1S/Ba.Fe.S |
InChIキー |
DIHQAWFJSGQWKQ-UHFFFAOYSA-N |
正規SMILES |
S=[Fe].[Ba] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)
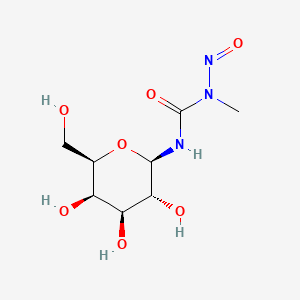

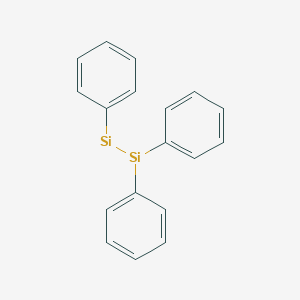
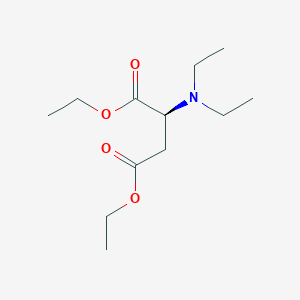
![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
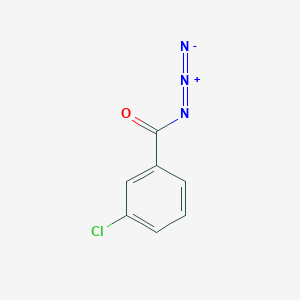
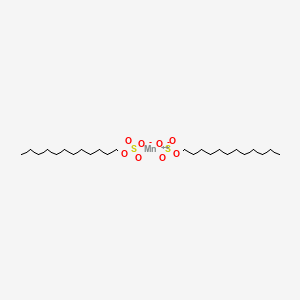
![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
